molecular formula C11H16N2O3S B5739752 3-methyl-N-(4-sulfamoylphenyl)butanamide

3-methyl-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B5739752
M. Wt: 256.32 g/mol
InChI Key: OZXIYFGFPDSQAR-UHFFFAOYSA-N
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Description

3-methyl-N-(4-sulfamoylphenyl)butanamide is an organic compound with the molecular formula C11H16N2O3S It is characterized by the presence of a butanamide backbone substituted with a methyl group and a sulfamoylphenyl group

Preparation Methods

The synthesis of 3-methyl-N-(4-sulfamoylphenyl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

3-methyl-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-methyl-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The butanamide backbone provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

3-methyl-N-(4-sulfamoylphenyl)butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXIYFGFPDSQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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